methyl 3-chloro-3-oxopropanoate
Overview
Description
Methyl 3-chloro-3-oxopropionate is an organic compound with the molecular formula C₄H₅ClO₃ and a molecular weight of 136.53 g/mol . It is also known by other names such as Methyl malonyl chloride and Methyl chloroformylacetate . This compound is commonly used as a reagent in organic synthesis due to its reactive nature.
Mechanism of Action
Target of Action
Methyl malonyl chloride is primarily used as a reagent in organic synthesis .
Mode of Action
The compound acts as a building block in the synthesis of various organic compounds . For instance, it can be used in the synthesis of methyl 7-hydroxy [1,3]thiazolo [5,4-b]pyridin-5(4H)-one-6-carboxylates and 6-carboxamides, which can act like HIV integrase strand transfer inhibitors . It can also be used in the synthesis of Strychnos alkaloids like (-)-leuconicine A and (-)-leuconicine B .
Biochemical Pathways
Methylmalonyl-CoA is an intermediate in the biosynthesis of succinyl-CoA, an essential component of the tricarboxylic acid cycle .
Result of Action
The result of Methyl malonyl chloride’s action is highly dependent on the specific reaction conditions and the compounds it is reacting with. In the context of organic synthesis, it can contribute to the formation of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of Methyl malonyl chloride are influenced by various environmental factors. It is sensitive to moisture and should be stored in a cool, dry place . It is also sensitive to heat and light, which can cause it to decompose . Therefore, reactions involving Methyl malonyl chloride should be carried out under controlled conditions to ensure its stability and reactivity .
Biochemical Analysis
Biochemical Properties
Methyl malonyl chloride is involved in several biochemical reactions. It is the acid chloride of malonic acid diester . The compound can react with 4-cyano-1,1′-biphenyl derivatives bearing ω-hydroxyalkyl substituents to yield liquid-crystalline linear malonates and cyanoacetates . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.
Cellular Effects
It is known that exogenous malonic acid can be toxic to cells, causing accumulation of malonic and succinic acids
Molecular Mechanism
It is known to react with 4-cyano-1,1′-biphenyl derivatives bearing ω-hydroxyalkyl substituents to yield liquid-crystalline linear malonates and cyanoacetates . This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized through a three-step process of selective saponification of dialkyl malonate followed by hydrolysis and then chlorination of monoalkyl malonic acid
Metabolic Pathways
Methyl malonyl chloride is likely involved in the metabolic pathways of malonic acid diester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-3-oxopropionate can be synthesized through the reaction of methyl malonate with thionyl chloride . The reaction typically occurs under reflux conditions, where the methyl malonate is treated with thionyl chloride to yield the desired product .
Industrial Production Methods: In industrial settings, the production of Methyl 3-chloro-3-oxopropionate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-3-oxopropionate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Hydrolysis: It can be hydrolyzed to form and .
Condensation Reactions: It participates in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Condensation Reagents: Often involves the use of catalysts like pyridine or triethylamine .
Major Products Formed:
Substituted Esters: Formed through nucleophilic substitution.
Methyl Malonate: Formed through hydrolysis.
Complex Organic Molecules: Formed through condensation reactions.
Scientific Research Applications
Methyl 3-chloro-3-oxopropionate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- Methyl malonyl chloride
- Methyl chloroformylacetate
- Ethyl malonyl chloride
- Diethyl malonate
- Methyl 4-chloro-4-oxobutyrate
Comparison: Methyl 3-chloro-3-oxopropionate is unique due to its specific reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of its ability to form complex organic molecules and its applications in various fields .
Properties
IUPAC Name |
methyl 3-chloro-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-8-4(7)2-3(5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBCRHAMJFMIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190959 | |
Record name | Methyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37517-81-0 | |
Record name | Methyl 3-chloro-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl malonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-3-oxopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL MALONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT3SX9MTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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